REACTION_CXSMILES
|
N1([C:10]([C:12]2[CH:17]=[CH:16][C:15]([I:18])=[CH:14][CH:13]=2)=[O:11])C2C=CC=CC=2N=N1.Cl>C1COCC1>[I:18][C:15]1[CH:14]=[CH:13][C:12]([C:10](=[O:11])[C:10]([C:12]2[CH:13]=[CH:14][C:15]([I:18])=[CH:16][CH:17]=2)=[O:11])=[CH:17][CH:16]=1
|
Name
|
|
Quantity
|
3.5 g
|
Type
|
reactant
|
Smiles
|
N1(N=NC2=C1C=CC=C2)C(=O)C2=CC=C(C=C2)I
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
65 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
SmI2
|
Quantity
|
221 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with diethyl ether several times
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous MgSO4
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Type
|
WASH
|
Details
|
The crude product was washed with MeOH
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
IC1=CC=C(C=C1)C(C(=O)C1=CC=C(C=C1)I)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.73 g | |
YIELD: PERCENTYIELD | 31.5% | |
YIELD: CALCULATEDPERCENTYIELD | 31.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |